![molecular formula C11H21NO2 B1428115 4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine CAS No. 933701-53-2](/img/structure/B1428115.png)

4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine

Overview

Description

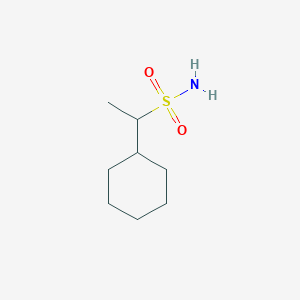

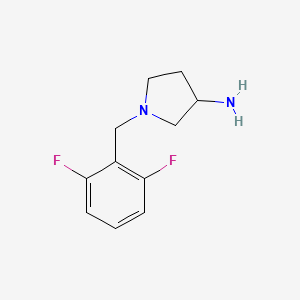

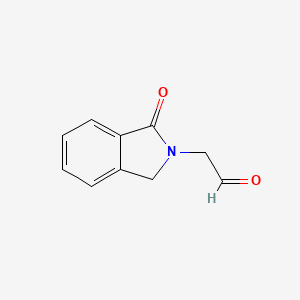

“4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is a chemical compound that contains a piperidine ring and a tetrahydropyran ring . The tetrahydropyran ring is a common structural motif in many physiologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of tetrahydropyranyl (THP) ethers as protecting groups for alcohols . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Molecular Structure Analysis

The molecular structure of “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” can be represented by the SMILES string OCC1(CCOCC1)CNC . The compound has an empirical formula of C8H17NO2 and a molecular weight of 159.23 .

Chemical Reactions Analysis

Tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds containing the piperidine structure, such as "4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine," often involves multi-step chemical reactions that yield structurally complex molecules. For instance, the crystal structure of a pyran derivative was established through spectral data and X-ray diffraction, highlighting the molecule's potential for antimicrobial activities based on its structural features (Okasha et al., 2022). Similarly, the one-step synthesis of substituted pyran derivatives using piperidinones showcases the versatility of piperidine in facilitating the synthesis of complex heterocyclic compounds (Shestopalov et al., 2002). These synthetic approaches are crucial for developing new materials and drugs with specific biological activities.

Potential Biological Activities

Polyhydroxylated piperidines are known for their inhibitory effects on oligosaccharide processing enzymes, such as glycosidases and glycosyltransferases, which are important in various biological processes. The diastereoselective dihydroxylation of piperidine derivatives and their exploitation in synthesizing aza-C-linked disaccharide derivatives demonstrate the potential of these compounds in mimicking natural sugars and inhibiting enzyme activities (Kennedy et al., 2005). Additionally, the reaction of piperidine derivatives with other chemical groups has led to the formation of diamides, further illustrating the chemical versatility and potential application of these compounds in creating molecules with varied biological activities (Agekyan & Mkryan, 2015).

Safety and Hazards

While specific safety and hazard information for “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and adequate ventilation are also recommended .

Future Directions

properties

IUPAC Name |

4-(oxan-4-ylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKBJAQUOZCPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241324 | |

| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933701-53-2 | |

| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)